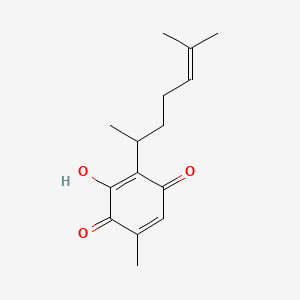

2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone

Description

Table 1: Structural Comparison with Analogous Benzoquinones

| Compound | Substituents (Position) | Key Structural Feature |

|---|---|---|

| Perezone | -OH (C3), -CH₃ (C5), sesquiterpene chain (C2) | 3-hydroxy-1,4-quinone |

| Rigidone | -OH (C4), -CH₃ (C6) | 4-hydroxy-1,2-quinone |

| Thymoquinone | -CH₃ (C2, C5) | 2-methyl-5-methyl-1,4-quinone |

Notably, the 3-hydroxy configuration in this compound enhances stability over ortho-quinones like rigidone, as demonstrated by density functional theory (DFT) calculations. The sesquiterpene side chain also influences solubility and intermolecular interactions, distinguishing it from simpler methylated quinones.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (600 MHz, DMSO-d₆) :

- δ 5.05 (m, H-12, olefinic proton)

- δ 4.05 (m, H-8, methine adjacent to carbonyl)

- δ 2.45 (s, C7 methyl)

- δ 1.50–1.28 (multiplets, methyl groups on side chain)

¹³C-NMR (150 MHz, DMSO-d₆) :

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

- 1660–1680 (C=O stretching, quinone)

- 3200–3400 (O–H stretching, broad)

- 1620 (C=C aromatic stretching)

- 1380–1460 (C–H bending, methyl groups)

Mass Spectrometry (MS)

Table 2: Summary of Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H-NMR | δ 5.05 (m) | Olefinic proton |

| ¹³C-NMR | δ 188.2 | Quinone carbonyls |

| IR | 1660 cm⁻¹ | C=O stretching |

| HRMS | m/z 248.1412 | Molecular ion |

Properties

CAS No. |

13120-66-6 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

3-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C15H20O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h6,8,10,18H,5,7H2,1-4H3 |

InChI Key |

JZXORCGMYQZBBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C(=C(C1=O)O)C(C)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation of Methoxytoluene Derivatives

- Starting from 3,4,5-trimethoxytoluene, a Vilsmeier reaction is performed using phosphorus oxychloride and N,N-dimethylformamide (DMF) to introduce an aldehyde group on the aromatic ring, yielding 2,3,4-trimethoxy-6-methylbenzaldehyde.

- This reaction is typically carried out by stirring the mixture at 30–40 °C for 1–2 hours, followed by heating to 80–90 °C for 1 hour.

- The reaction mixture is then quenched in ice water, neutralized with sodium hydroxide or sodium bicarbonate, and the aldehyde product is isolated by filtration and drying.

- Yields for this step are high, around 75–96%.

Oxidation to Phenol and Subsequent Quinone Formation

- The aldehyde intermediate is oxidized to a phenol derivative using hydrogen peroxide (H2O2) in the presence of a catalytic amount of an organic acid such as p-toluenesulfonic acid.

- The oxidation is conducted at mild temperatures (25–35 °C) with H2O2 concentrations of 30–50%, using a molar ratio of aldehyde to H2O2 of approximately 1:1.2–4.

- After phenol formation, excess H2O2 is removed by adding a reducing agent such as sodium bisulfite (NaHSO3), sodium dithionite (Na2S2O4), or ferrous sulfate (FeSO4).

- Without isolating the phenol, the reaction mixture is further oxidized to the quinone using potassium dichromate (K2Cr2O7) or by air oxidation catalyzed by copper(I) chloride dihydrate (CuCl·2.5H2O).

- The oxidation to quinone is performed in methanol solvent at 25–30 °C with stirring for 20–28 hours.

- The final quinone product is isolated by filtration, solvent extraction, washing, drying, and recrystallization, yielding 75–82%.

Side Chain Considerations

- The alkyl side chain 1,5-dimethyl-4-hexenyl is typically introduced or preserved through the choice of starting materials or by alkylation reactions on the aromatic ring prior to or after quinone formation.

- Specific synthetic routes for this side chain incorporation are less commonly detailed but may involve Friedel-Crafts alkylation or cross-coupling reactions depending on the precursor availability.

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Vilsmeier-Haack formylation | 3,4,5-trimethoxytoluene, POCl3, DMF | 30–90 | 75–96 | Aldehyde introduction on aromatic ring |

| 2 | Oxidation to phenol | H2O2 (30–50%), p-toluenesulfonic acid catalyst | 25–35 | - | Phenol intermediate formed |

| 3 | Removal of excess H2O2 | NaHSO3, Na2S2O4, or FeSO4 | Room temp | - | Prevents overoxidation |

| 4 | Oxidation to quinone | K2Cr2O7 or air oxidation with CuCl·2.5H2O catalyst | 25–30 | 75–82 | Final quinone product |

| 5 | Purification | Filtration, solvent extraction, recrystallization | Ambient | - | Obtains pure quinone |

- The described method avoids the use of large amounts of strong acids like trifluoroacetic acid, reducing corrosion and cost.

- The process is suitable for industrial scale due to simple operation, easy purification, and use of inexpensive reagents.

- The overall yield exceeds 80% in optimized conditions.

- The use of catalytic air oxidation with copper salts offers a greener alternative to chromium-based oxidants.

- Literature reports (e.g., from LookChem and related organic synthesis journals) describe alternative routes to hydroxyquinones via thermal ring expansion of tert-butoxycyclobutenones followed by acid treatment, which can be adapted for similar hydroxyquinone structures.

- These methods provide access to hydroxyquinones without requiring direct oxidation of methoxytoluene derivatives but may involve more complex starting materials and steps.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone undergoes various types of chemical reactions, including:

Oxidation: The quinone moiety can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the quinone back to a hydroquinone.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a variety of substituted quinones.

Scientific Research Applications

Perezone exhibits several biological activities that make it a candidate for therapeutic applications:

- Antioxidant Properties : Perezone has been shown to possess antioxidant capabilities, which are crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

- Antimicrobial Activity : Studies indicate that perezone has antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents.

- Anti-inflammatory Effects : Research has demonstrated that perezone can modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

- Neuroprotective Effects : Given its ability to cross the blood-brain barrier, perezone is being investigated for its neuroprotective effects, particularly in models of Alzheimer's disease and other neurodegenerative conditions.

Alzheimer’s Disease Research

Perezone is being explored as a multi-targeted agent for Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in neurodegeneration. Recent studies have synthesized derivatives of this compound to enhance its efficacy and selectivity against these targets .

Anticancer Potential

The compound's quinone structure allows it to participate in redox reactions, which can induce apoptosis in cancer cells. Preliminary studies suggest that derivatives of perezone may exhibit cytotoxic effects against various cancer cell lines, making it a subject of interest in cancer research .

Case Study 1: Neuroprotection

In a study published in Nature, researchers synthesized a series of quinone derivatives based on perezone and evaluated their ability to protect neuronal cells from oxidative stress-induced apoptosis. The most promising derivative showed significant neuroprotective effects in vitro and improved cognitive function in animal models of Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of perezone against standard bacterial strains. Results indicated that perezone exhibited significant inhibition zones comparable to conventional antibiotics, suggesting its potential as an alternative therapeutic agent for treating infections .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone exerts its effects involves its ability to participate in redox reactions. The quinone moiety can accept and donate electrons, making it a key player in various biochemical pathways. This redox activity allows the compound to interact with molecular targets such as enzymes and proteins, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy Derivatives (2-(1,5-Dimethyl-4-hexenyl)-3-methoxy-5-methyl-1,4-benzoquinone)

- Structural Difference : Replacement of the hydroxyl group at position 3 with a methoxy group.

- Impact on Properties: Electrochemical Behavior: Methoxy derivatives exhibit reduced protonation capacity during electrochemical reduction compared to perezone, as the methoxy group cannot participate in self-protonation. This alters the redox pathway, favoring electron transfer without subsequent proton exchange . Stability: Methoxy derivatives show enhanced stability under acidic conditions due to reduced susceptibility to deprotonation .

Anilinoperezones (PQOHs and PQOMes)

- Structural Difference: Introduction of a 4′-substituted aniline group at position 6 of the benzoquinone core.

- Impact on Properties: Redox Activity: PQOHs (hydroxy-substituted) demonstrate reversible proton-coupled electron transfer (PCET) in acetonitrile, while PQOMes (methoxy-substituted) lack this behavior, mirroring trends in simpler methoxy derivatives . Metal Binding: The aniline group enhances coordination with transition metals, but the hydroxyl group remains critical for stabilizing semiquinone intermediates during reduction .

Hydroquinone and Simple Benzoquinones

- Structural Difference: Lack of the sesquiterpene side chain and simpler substitution patterns (e.g., 1,4-benzoquinone, hydroquinone).

- Impact on Properties: Solubility: Perezone’s hydrophobic sesquiterpene chain reduces aqueous solubility compared to hydroquinone derivatives . Electrochemical Kinetics: Simple quinones like 2-hydroxy-1,4-naphthoquinone exhibit faster electron-transfer rates due to smaller molecular size and absence of steric hindrance from the sesquiterpene chain .

Comparative Analysis of Metal Complexation

Perezone forms stable binary complexes with Pb(II), Hg(II), and Cd(II), facilitated by the hydroxyl group and quinone oxygen atoms acting as chelation sites . Key comparisons:

Data Tables

Table 1: Electrochemical Properties of Perezone and Analogs

| Compound | Reduction Potential (V vs. SCE) | Self-Protonation Observed? | Reference |

|---|---|---|---|

| Perezone | -0.45 | Yes | |

| 3-Methoxy Perezone Derivative | -0.48 | No | |

| 2-Hydroxy-1,4-naphthoquinone | -0.38 | Yes |

Table 2: Melting Points and Stability

| Compound | Melting Point (°C) | Stability in Acidic Conditions | Reference |

|---|---|---|---|

| Perezone | 104–106 | Moderate | |

| 3-Methoxy Perezone Derivative | 98–100 | High | |

| Hydroquinone | 172–174 | Low (oxidizes readily) |

Biological Activity

2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone, also known as Perezone, is a complex organic compound featuring a quinone moiety. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal and biochemical research. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C15H20O3

- Molecular Weight : 248.32 g/mol

- CAS Number : 13120-66-6

- IUPAC Name : 3-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclohexa-2,5-diene-1,4-dione

The biological activity of this compound is primarily attributed to its ability to undergo redox reactions. The quinone structure allows it to accept and donate electrons, which facilitates interactions with various biomolecules such as enzymes and proteins. This redox activity is crucial for modulating cellular processes and signaling pathways related to oxidative stress and inflammation .

Antioxidant Properties

Research indicates that Perezone exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases .

Antimicrobial Activity

Perezone has demonstrated antimicrobial properties against a range of microorganisms. In studies assessing its effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, the compound exhibited notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <125 |

| Pseudomonas aeruginosa | <125 |

| Candida albicans | 125 |

Anti-inflammatory Effects

Perezone has been studied for its anti-inflammatory properties. It has shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Study on Antimicrobial Efficacy

In a recent study examining the antimicrobial efficacy of Perezone, researchers found that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria effectively. The study highlighted the compound's potential as an alternative treatment for infections caused by antibiotic-resistant strains .

Research on Neuroprotective Effects

Another investigation explored the neuroprotective effects of Perezone in models of oxidative stress-induced neuronal damage. The results indicated that Perezone could significantly reduce neuronal cell death and preserve cell viability under oxidative stress conditions .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step organic reactions, including oxidation and substitution. For example, Wagner et al. (1965) corrected the structure of perezone (a related compound) using techniques like refluxing with aryl acids and purification via column chromatography . Key parameters include catalyst selection (e.g., PdCl₂(PPh₃)₂ for coupling reactions), solvent systems (dioxane-water mixtures), and temperature control to minimize side products . Optimization requires monitoring via TLC and adjusting stoichiometric ratios of reactants.

Q. How is the structural elucidation of this compound validated, and what analytical techniques are critical?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural validation, as demonstrated by Soriano-García et al. (1986) for perezone derivatives . Complementary techniques include NMR (¹H/¹³C) for confirming substituent positions, FT-IR for identifying hydroxyl and quinone functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. What are the stability considerations for this compound under experimental storage conditions?

- Methodological Answer : The compound’s quinone moiety is sensitive to light, heat, and oxidation. Storage in amber vials under inert gas (N₂/Ar) at –20°C is recommended. Degradation can be monitored via UV-Vis spectroscopy (absorbance shifts at ~250–300 nm) or HPLC . Organic degradation rates increase with temperature, so continuous cooling is advised during prolonged experiments .

Advanced Research Questions

Q. How does the compound’s hydroxyl group influence its coordination chemistry with transition metals, and how can these complexes be characterized?

- Methodological Answer : The hydroxyl group acts as a chelating site for metals like Pb(II), Hg(II), and Cd(II), forming polymeric complexes. Stability constants can be determined via potentiometric titrations, while UV-Vis and cyclic voltammetry reveal redox behavior. X-ray absorption spectroscopy (XAS) and XRD provide insights into coordination geometry . Comparative studies with analogous quinones (e.g., 2,5-dihydroxy-1,4-benzoquinone) highlight steric and electronic effects .

Q. What computational approaches are suitable for modeling the compound’s electronic properties and interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations predict HOMO-LUMO gaps and redox potentials, while molecular docking (using software like Discovery Studio) evaluates binding affinities to enzymes (e.g., oxidoreductases) . Molecular dynamics (MD) simulations assess solvent interactions and conformational stability in aqueous environments .

Q. How can contradictory reactivity data in literature be resolved, particularly regarding substituent effects on quinone redox behavior?

- Methodological Answer : Contradictions arise from varying experimental conditions (pH, solvent polarity). Systematic studies using cyclic voltammetry under controlled conditions (e.g., buffered aqueous vs. non-aqueous media) isolate substituent effects. Comparing kinetic data (e.g., rate constants for hydroxylation) with structurally similar quinones (e.g., 2-hydroxy-9,10-anthraquinone) clarifies mechanistic pathways .

Q. What strategies are effective for studying the compound’s role in electron-transfer processes in biological systems?

- Methodological Answer : Electrochemical impedance spectroscopy (EIS) quantifies electron-transfer kinetics in biomimetic membranes. In vitro assays with mitochondrial complexes (e.g., NADH dehydrogenase) can identify inhibitory or enhancing effects. Fluorescence quenching assays track interactions with cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.